molecular formula C12H9FN2O2 B2364377 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-28-8

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No. B2364377
M. Wt: 232.214
InChI Key: PQGGAMAESXUNIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide” are not available, similar compounds such as 4-Fluorobenzoyl chloride have been used in the synthesis of polyphenylene ether and thioether ketones .

Scientific Research Applications

Synthesis and Derivative Formation

  • An effective route to synthesize functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, closely related to 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, involves reactions with N-alkyl-3-oxobutanamides and primary amines (Alizadeh, Rezvanian, & Zhu, 2008).
  • Pyrrole–2–carboxamide derivatives, including those similar to the target compound, have been synthesized and evaluated for antibacterial activity, displaying effective results against various bacterial strains (Mane et al., 2017).

Medicinal Chemistry and Pharmacology

  • Benzimidazole carboxamide derivatives, structurally related to 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors, showing promise in cancer treatment (Penning et al., 2010).
  • Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including similar compounds, have exhibited potent cytotoxicity against leukemia and lung carcinoma cell lines (Deady et al., 2005).

Chemical and Structural Analysis

  • Experimental and theoretical studies on functionalization reactions of related carboxamide derivatives reveal insights into their chemical behavior and potential applications (Yıldırım, Kandemirli, & Demir, 2005).
  • Synthesis and binding affinity studies of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, which are structurally akin to the target compound, demonstrate their potential in receptor binding studies (Pinna et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoyl chloride, indicates that it is combustible and causes severe skin burns and eye damage .

properties

IUPAC Name

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGGAMAESXUNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

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